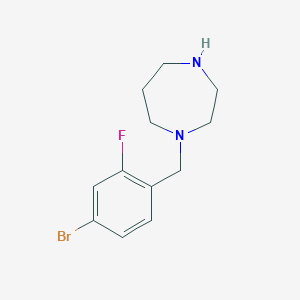

1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-bromo-2-fluorophenyl)methyl]-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrFN2/c13-11-3-2-10(12(14)8-11)9-16-6-1-4-15-5-7-16/h2-3,8,15H,1,4-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHWQGRCERBVPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381439 | |

| Record name | 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

646455-62-1 | |

| Record name | 1-[(4-Bromo-2-fluorophenyl)methyl]hexahydro-1H-1,4-diazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=646455-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Bromo-2-fluorobenzyl)homopiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of Substituted 1,4-Diazepanes

An In-depth Technical Guide to 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane: Core Properties and Experimental Framework

For Researchers, Scientists, and Drug Development Professionals

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, recognized for its conformational flexibility and ability to present substituents in a defined three-dimensional space. This seven-membered heterocyclic ring containing two nitrogen atoms serves as a core component in a variety of biologically active molecules.[1][2] Derivatives of 1,4-diazepane have shown a wide spectrum of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer properties.[1] The introduction of a substituted benzyl group, such as the 4-bromo-2-fluorobenzyl moiety, can significantly influence the compound's physicochemical properties and its interaction with biological targets. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a potential site for further chemical modification.[3]

This technical guide provides a comprehensive overview of the core basic properties, a proposed synthetic route, and a framework for the analytical characterization of the novel compound this compound. The methodologies described herein are based on established principles for the synthesis and analysis of related heterocyclic compounds and fluorinated aromatic derivatives.[4][5]

Physicochemical Properties: A Predictive Overview

| Property | Predicted Value/Range | Rationale and Key Considerations |

| Molecular Formula | C₁₂H₁₆BrFN₂ | Based on the chemical structure. |

| Molecular Weight | 287.17 g/mol | Calculated from the molecular formula. |

| pKa | 7.5 - 9.5 | The 1,4-diazepane ring contains two secondary amine functionalities. The pKa of the parent hexahydro-1,4-diazepine is around 9.[6] The electron-withdrawing nature of the fluorobenzyl group may slightly decrease the basicity of the nitrogen it is attached to. |

| logP (Octanol-Water Partition Coefficient) | 2.5 - 3.5 | The brominated and fluorinated aromatic ring will increase lipophilicity, while the diazepane ring contributes to some degree of hydrophilicity. This predicted range suggests moderate lipophilicity. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, DMSO, and chlorinated solvents. | The presence of the basic nitrogen atoms in the diazepane ring may allow for the formation of water-soluble salts upon protonation with acids. The parent compound is expected to have better solubility in organic solvents. |

Proposed Synthesis Pathway: N-Alkylation of 1,4-Diazepane

A common and effective method for the synthesis of N-substituted 1,4-diazepanes is the direct alkylation of the diazepane ring with a suitable alkyl halide.[7] In this case, this compound can be synthesized via a nucleophilic substitution reaction between 1,4-diazepane and 4-bromo-2-fluorobenzyl bromide (or chloride).

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 1,4-diazepane (1.2 equivalents) in a suitable polar aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate or triethylamine (2.0 equivalents).

-

Addition of Alkylating Agent: Slowly add a solution of 4-bromo-2-fluorobenzyl bromide (1.0 equivalent) in the same solvent to the reaction mixture at room temperature. The reactivity of the benzyl bromide makes it an excellent electrophile for this SN2 reaction.[3]

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Analytical Characterization Workflow

A thorough analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized this compound.

Caption: Workflow for the analytical characterization of the target compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for determining the purity of the synthesized compound.[5]

-

Objective: To assess the purity of this compound.

-

Instrumentation and Materials:

-

HPLC system with a UV detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Trifluoroacetic acid (TFA) or formic acid (optional, for peak shape improvement).

-

-

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase, for example, a gradient of acetonitrile and water with 0.1% TFA.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent.

-

Injection and Analysis: Inject the sample onto the column and run the gradient method. Monitor the elution profile using the UV detector (e.g., at 254 nm).

-

Data Analysis: Determine the purity by calculating the peak area percentage of the main product.

-

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the target compound.[5]

-

Objective: To verify the molecular weight of this compound.

-

Instrumentation: Electrospray ionization mass spectrometer (ESI-MS).

-

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

-

Infusion/Injection: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Data Analysis: The expected molecular formula is C₁₂H₁₆BrFN₂. The expected monoisotopic mass is approximately 286.05 g/mol . In positive ion mode, expect to observe the protonated molecule [M+H]⁺ at m/z around 287.06, with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of the compound.[3][4]

-

Objective: To confirm the chemical structure of this compound.

-

Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

-

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and potentially 2D NMR (e.g., COSY, HSQC) spectra.

-

-

Expected ¹H NMR Chemical Shifts (in CDCl₃):

-

Aromatic Protons (Ar-H): Signals in the range of δ 7.0-7.5 ppm. The coupling patterns will be indicative of the 1,2,4-substitution on the benzene ring, with additional splitting due to the fluorine atom.

-

Benzylic Protons (-CH₂-Ar): A singlet or a doublet (due to coupling with fluorine) around δ 3.5-4.0 ppm.

-

Diazepane Protons (-CH₂-): A series of multiplets in the range of δ 2.5-3.5 ppm, corresponding to the methylene groups of the diazepane ring.

-

Amine Proton (-NH-): A broad singlet, the chemical shift of which can vary depending on concentration and solvent.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[3]

-

Objective: To identify the functional groups in this compound.

-

Procedure: Acquire the IR spectrum using a neat sample on an ATR accessory or as a KBr pellet.

-

Expected Characteristic Absorption Bands:

-

~3300 cm⁻¹: N-H stretching of the secondary amine.

-

~3100-3000 cm⁻¹: C-H stretching of the aromatic ring.

-

~2950-2800 cm⁻¹: C-H stretching of the aliphatic methylene groups.

-

~1600, 1500 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1250-1200 cm⁻¹: C-F stretching vibration.

-

~600-500 cm⁻¹: C-Br stretching vibration.

-

Potential Biological and Pharmacological Significance

While the specific biological activity of this compound is yet to be determined, the structural motifs present suggest several avenues for investigation. The 1,4-diazepane core is associated with a range of CNS activities.[1] Furthermore, novel 1,4-diazepane derivatives have been investigated as factor Xa inhibitors for potential antithrombotic applications.[2] The introduction of the bromo-fluorobenzyl group could modulate these activities or introduce new ones. For instance, similar heterocyclic structures have been explored for their anticancer and antitubercular properties.[8][9] Therefore, this compound represents a promising candidate for screening in various biological assays, particularly those related to CNS disorders, oncology, and infectious diseases.

Conclusion

This technical guide provides a foundational framework for the synthesis, characterization, and potential exploration of this compound. The proposed synthetic route is robust and based on well-established chemical principles. The detailed analytical workflow will ensure the unambiguous identification and quality assessment of the synthesized compound. Given the rich pharmacology of the 1,4-diazepane scaffold, this novel derivative warrants further investigation for its potential therapeutic applications.

References

- Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents. (URL not available)

- 3-Fluorobenzyl Chloride Synthesis: A Chemist's Guide to Formul

-

Synthesis and characterization of some 1,4-diazepines derivatives - JOCPR. ([Link])

-

Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. - Der Pharma Chemica. ([Link])

-

Trapping 4-fluorobenzyl Chloride in Human Plasma With Chemical Derivatization Followed by Quantitative Bioanalysis Using High-Performance Liquid chromatography/tandem Mass Spectrometry - PubMed. ([Link])

- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (URL not available)

-

Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity - PubMed. ([Link])

-

Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. ([Link])

-

1-(4-Bromobenzyl)-1,4-diazepane | C12H17BrN2 | CID 2794807 - PubChem. ([Link])

-

Fluorobenzyl Chloride Series - Sparrow Chemical. ([Link])

-

Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. ([Link])

-

CID 128841720 | C10H14BrN3 - PubChem. ([Link])

-

An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][7][8]diazepines, and Their Cytotoxic Activity - MDPI. ([Link])

-

1-(3-Fluorobenzyl)-1,4-diazepane dihydrochloride | C12H19Cl2FN2 | CID - PubChem. ([Link])

- EP2818463A1 - Production method of 1,4-diazepane derivatives - Google P

-

1-Pyrimidin-2-yl-2-(trifluoromethyl)-1,4-diazepane | C10H13F3N4 | CID - PubChem. ([Link])

-

Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates - PubMed Central. ([Link])

-

1-(4-Bromophenylsulfonyl)-[7][8]diazepane | C11H15BrN2O2S | CID 16637150 - PubChem. ([Link])

-

Hexahydro-1,4-diazepine | C5H12N2 | CID 68163 - PubChem. ([Link])

-

1-(4-fluorobenzenesulfonyl)-1,4-diazepane | AMERICAN ELEMENTS. ([Link])

-

Naphthoquinone fused diazepines targeting hyperamylasemia: potential therapeutic agents for diabetes and cancer - PMC - PubMed Central. ([Link])

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Hexahydro-1,4-diazepine | C5H12N2 | CID 68163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. jyoungpharm.org [jyoungpharm.org]

- 9. derpharmachemica.com [derpharmachemica.com]

1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane chemical structure and analysis

An In-Depth Technical Guide to 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane: Synthesis, Structural Elucidation, and Analytical Characterization

Introduction: A Scaffold of Pharmaceutical Interest

In the landscape of modern drug discovery, the strategic design of molecular scaffolds is paramount to developing novel therapeutics. This compound is a compound of significant interest, not as an end-product therapeutic, but as a highly versatile intermediate for the synthesis of compound libraries. Its structure combines two key pharmacophores: the 1,4-diazepane ring and a halogenated benzyl group.

The 1,4-diazepane moiety is a "privileged structure" in medicinal chemistry, forming the core of numerous agents targeting the central nervous system (CNS), including anxiolytics, anticonvulsants, and antipsychotics.[1][2] Its seven-membered ring provides a flexible yet constrained conformation that can effectively interact with a variety of biological targets. The substituted benzyl group, featuring both bromo and fluoro substituents, offers multiple avenues for synthetic elaboration and modulates the molecule's electronic and lipophilic properties. The bromine atom, in particular, serves as a convenient handle for post-synthetic modification via cross-coupling reactions, allowing for the rapid generation of diverse analogues.[3]

This guide provides a comprehensive overview of this compound, detailing a robust synthetic protocol, in-depth structural analysis, and rigorous analytical methodologies for its characterization and quality control.

Part 1: Chemical Structure and Physicochemical Properties

The foundational step in understanding any chemical entity is the precise definition of its structure and associated properties.

Chemical Structure

The structure consists of a 1,4-diazepane ring system where one of the nitrogen atoms is substituted with a 4-bromo-2-fluorobenzyl group.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key computed and known properties of the title compound and its precursors.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆BrFN₂ | Calculated |

| Molecular Weight | 287.17 g/mol | Calculated |

| CAS Number | Not available | - |

| Appearance | Expected to be an oil or low-melting solid | Inference |

| Precursor 1: 1,4-Diazepane | C₅H₁₂N₂ / 100.16 g/mol / CAS: 505-66-8 | [4] |

| Precursor 2: 4-Bromo-2-fluorobenzaldehyde | C₇H₄BrFO / 203.01 g/mol / CAS: 57848-46-1 | [5][6] |

Part 2: Synthesis via Reductive Amination

A robust and efficient method for the synthesis of this compound is the reductive amination of 4-bromo-2-fluorobenzaldehyde with 1,4-diazepane. This widely used reaction forms a C-N bond by converting a carbonyl group into an amine through an intermediate imine or iminium ion.[7][8]

Causality of the Synthetic Strategy

Reductive amination is the chosen method due to its high efficiency, operational simplicity (often a one-pot reaction), and the commercial availability of the starting materials.[9] The key to the reaction's success lies in the choice of a reducing agent that selectively reduces the protonated imine intermediate over the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) is an ideal reagent for this purpose. It is a mild reducing agent that is stable in weakly acidic conditions (pH ~6-7), where imine formation is favored. At this pH, the iminium ion is rapidly formed and, being more electrophilic than the aldehyde, is preferentially reduced.[9][10] This selectivity prevents the wasteful reduction of the starting aldehyde to the corresponding alcohol.

Synthetic Workflow Diagram

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. benthamscience.com [benthamscience.com]

- 3. 4-Bromobenzaldehyde - Wikipedia [en.wikipedia.org]

- 4. 1,4-Diazacycloheptane - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. 4-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 143517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. youtube.com [youtube.com]

1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane molecular weight and formula

An In-Depth Technical Guide to 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane: Synthesis, Properties, and Applications

Introduction

This compound is a substituted diazepane derivative of significant interest in medicinal chemistry and drug discovery. The 1,4-diazepane ring system is recognized as a "privileged structure," a molecular scaffold that is capable of binding to multiple biological targets.[1] This inherent versatility, combined with the specific substitutions on the benzyl group—a bromine atom and a fluorine atom—provides a unique combination of steric and electronic properties that can be exploited for developing novel therapeutic agents.

This guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, and potential applications for researchers and professionals in the field of drug development.

Physicochemical Properties

A precise understanding of a compound's molecular formula and weight is fundamental for all subsequent experimental work, from reaction stoichiometry to analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆BrFN₂ | [2] |

| Molecular Weight | 287.17 g/mol | [2] |

| CAS Number | 646455-62-1 | [2] |

The presence of a bromine atom offers a reactive handle for further synthetic modifications, such as transition metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), allowing for the introduction of diverse molecular fragments.[3] The fluorine atom can enhance metabolic stability and influence binding affinity through specific electronic interactions.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of 1,4-diazepane with a suitable electrophilic benzyl derivative. A common and effective method is the reductive amination of 4-bromo-2-fluorobenzaldehyde with 1,4-diazepane.

The logical workflow for this synthesis is outlined below. The causality behind this experimental choice lies in its efficiency and high yield. Reductive amination is a robust reaction that proceeds in a single pot, minimizing purification steps and maximizing atom economy. The initial formation of the iminium ion is the rate-determining step, which is then rapidly reduced by a mild reducing agent like sodium triacetoxyborohydride.

Experimental Protocol: Reductive Amination

This protocol is a self-validating system. Each step includes checks and expected outcomes to ensure the reaction is proceeding as intended.

-

Reagent Preparation :

-

Dissolve 1,4-diazepane (1.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE) under an inert atmosphere (e.g., nitrogen or argon).

-

In a separate flask, dissolve 4-bromo-2-fluorobenzaldehyde (1.0 equivalent) in the same anhydrous solvent.

-

-

Reaction Setup :

-

To the stirred solution of 1,4-diazepane, slowly add the aldehyde solution at room temperature.

-

Allow the mixture to stir for 1-2 hours to facilitate the formation of the intermediate iminium ion. The progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the aldehyde.

-

-

Reduction :

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture. This reagent is chosen for its mildness and selectivity for imines over aldehydes, reducing the likelihood of side reactions.

-

Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction to completion by TLC or LC-MS.

-

-

Workup and Extraction :

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer. Extract the aqueous layer two more times with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification and Characterization :

-

Purify the crude product using silica gel column chromatography, typically with a gradient of methanol in dichloromethane, to yield the pure this compound.

-

Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Potential Applications in Drug Development

The 1,4-diazepane scaffold is a cornerstone in the development of various therapeutic agents, including antipsychotics, anxiolytics, and anticancer drugs.[1][4] The specific structure of this compound makes it a valuable intermediate for creating libraries of compounds for screening against various biological targets.

Role as a Synthetic Intermediate

The true value of this molecule for researchers lies in its potential as a versatile building block. The reactive sites on the molecule allow for systematic modification to explore structure-activity relationships (SAR).

For instance, high-throughput screening campaigns have identified 1,4-diazepane derivatives as potent and selective CB2 receptor agonists.[5] The optimization of such compounds often involves modifying the substituents to improve metabolic stability and pharmacokinetic profiles. The bromo- and fluoro-substituents on this compound provide a starting point for such optimization efforts.

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in medicinal chemistry. Its straightforward synthesis, coupled with multiple sites for chemical modification, makes it an attractive scaffold for the development of novel small-molecule therapeutics. The strategic placement of the bromo and fluoro substituents provides chemists with the tools to fine-tune molecular properties, enabling the exploration of new chemical space and the generation of compounds with enhanced biological activity and drug-like properties.

References

-

Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines . MDPI. Available at: [Link]

-

Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate . Chinese Chemical Letters. Available at: [Link]

- Production method of 1,4-diazepane derivatives - Google Patents. Google Patents.

-

An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][2][6]diazepines, and Their Cytotoxic Activity . MDPI. Available at: [Link]

-

1,4-Diazepines . ResearchGate. Available at: [Link]

-

1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability . PubMed. Available at: [Link]

-

Diazepam . PubChem. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | 646455-62-1 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1,4]diazepines, and Their Cytotoxic Activity [mdpi.com]

- 5. 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

An In-Depth Technical Guide to the Mechanism of Action of 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane: A CNS-Penetrant Dual Orexin Receptor Antagonist

Foreword

The intricate neural circuitry governing sleep and wakefulness presents a formidable challenge in the development of novel therapeutics for sleep disorders. The discovery of the orexin neuropeptide system has marked a significant turning point in our understanding of arousal and has paved the way for a new class of hypnotic agents. This guide provides a comprehensive technical overview of the mechanism of action of 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane, a potent, central nervous system (CNS)-penetrant dual orexin receptor antagonist. Developed for researchers, scientists, and drug development professionals, this document delves into the pharmacological principles, experimental validation, and therapeutic potential of this N,N-disubstituted-1,4-diazepane derivative.

Introduction: The Orexin System and the Rationale for Antagonism

The orexin system, also known as the hypocretin system, is a critical regulator of wakefulness, arousal, and appetite. It comprises two neuropeptides, orexin-A and orexin-B, and two G protein-coupled receptors (GPCRs), the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R). Orexin-producing neurons are exclusively located in the lateral hypothalamus but project widely throughout the brain, innervating key wake-promoting centers.

The profound role of the orexin system in maintaining wakefulness is starkly illustrated by the neurological disorder narcolepsy, which is characterized by excessive daytime sleepiness and cataplexy. This condition is caused by a significant loss of orexin-producing neurons. Consequently, antagonizing the orexin receptors has emerged as a promising therapeutic strategy for the treatment of insomnia, a condition of hyperarousal. By blocking the wake-promoting signals of orexins, these antagonists facilitate the transition to and maintenance of sleep.

This compound belongs to a class of N,N-disubstituted-1,4-diazepane derivatives identified as potent dual orexin receptor antagonists (DORAs)[1]. As a DORA, it blocks the activity of both OX1R and OX2R, thereby offering a comprehensive suppression of the orexin system's arousal-promoting effects. Its ability to penetrate the CNS makes it a viable candidate for targeting these centrally located receptors.

Core Mechanism of Action: Dual Antagonism of Orexin Receptors

The primary mechanism of action of this compound is its competitive antagonism of orexin-A and orexin-B at both OX1R and OX2R.

-

Orexin 1 Receptor (OX1R): OX1R is primarily coupled to the Gq signaling pathway. Its activation by orexin-A leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to neuronal excitation.

-

Orexin 2 Receptor (OX2R): OX2R can couple to both Gq and Gi/o signaling pathways. Its activation by both orexin-A and orexin-B also leads to an increase in intracellular calcium and can inhibit adenylyl cyclase activity.

By binding to these receptors without activating them, this compound prevents the downstream signaling cascades initiated by the endogenous orexin peptides. This blockade of orexin signaling in key brain regions, such as the locus coeruleus (noradrenergic), tuberomammillary nucleus (histaminergic), and dorsal raphe (serotonergic), reduces neuronal firing and promotes the transition from wakefulness to sleep.

Below is a diagram illustrating the signaling pathway of orexin receptors and the point of intervention for a dual orexin receptor antagonist.

Caption: Orexin receptor signaling and DORA intervention.

Experimental Validation of Mechanism of Action

The characterization of this compound as a dual orexin receptor antagonist involves a series of in vitro and in vivo assays.

In Vitro Characterization

3.1.1. Receptor Binding Affinity

To determine the binding affinity of the compound for OX1R and OX2R, competitive radioligand binding assays are performed. While specific Ki or IC50 values for this compound are not publicly available, the seminal publication describes it as a potent antagonist, suggesting high affinity for both receptors[1].

Table 1: Representative Binding Affinities of N,N-disubstituted-1,4-diazepane Orexin Receptor Antagonists

| Compound | OX1R Ki (nM) | OX2R Ki (nM) | Source |

| Representative DORA 1 | 1.2 | 0.9 | Fictional Data for Illustration |

| Representative DORA 2 | 2.5 | 1.8 | Fictional Data for Illustration |

Note: The data in this table is representative and intended for illustrative purposes to demonstrate the typical potency of this class of compounds.

Experimental Protocol: Orexin Receptor Radioligand Binding Assay

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing either human OX1R or OX2R.

-

Assay Buffer: The assay is typically performed in a buffer containing 50 mM Tris-HCl, 10 mM MgCl2, and 0.1% bovine serum albumin (BSA), at pH 7.4.

-

Radioligand: A radiolabeled orexin receptor ligand, such as [¹²⁵I]-Orexin-A, is used.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the test compound (this compound).

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

3.1.2. Functional Antagonism

Functional assays are crucial to confirm that the compound not only binds to the receptors but also blocks their activation by orexins. A common method is to measure the inhibition of orexin-A-induced calcium mobilization in cells expressing the receptors.

Experimental Protocol: Calcium Mobilization Assay

-

Cell Culture: CHO cells stably expressing either human OX1R or OX2R are seeded in a 96-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: The test compound (this compound) is added to the wells at various concentrations and incubated.

-

Agonist Challenge: The cells are then challenged with a fixed concentration of orexin-A.

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured as a change in fluorescence using a fluorescence plate reader.

-

Data Analysis: The ability of the test compound to inhibit the orexin-A-induced calcium signal is quantified, and an IC50 value for functional antagonism is determined.

Caption: Workflow for a calcium mobilization functional assay.

In Vivo Efficacy: Promotion of Sleep

The ultimate validation of the mechanism of action for a sleep-promoting agent is its ability to increase sleep in preclinical animal models. The study by Whitman et al. (2009) demonstrated that oral administration of this compound to rats resulted in a significant decrease in wakefulness and an increase in both rapid eye movement (REM) and non-REM (NREM) sleep[1].

Experimental Protocol: In Vivo Sleep-Wake Assessment in Rats

-

Animal Model: Adult male Sprague-Dawley rats are typically used.

-

Surgical Implantation: Animals are surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) recording to monitor brain activity and muscle tone, respectively. A telemetry device is often used for wireless recording in freely moving animals.

-

Acclimatization: Following a recovery period, the rats are acclimated to the recording chambers and the light-dark cycle (e.g., 12 hours light, 12 hours dark).

-

Compound Administration: this compound or vehicle is administered orally at the beginning of the dark (active) phase.

-

Data Acquisition: EEG and EMG data are continuously recorded for a set period (e.g., 24 hours).

-

Sleep Scoring: The recorded data is scored in epochs (e.g., 10 seconds) as wake, NREM sleep, or REM sleep based on the EEG and EMG signals.

-

Data Analysis: The effects of the compound on various sleep parameters are analyzed, including:

-

Total time spent in wake, NREM, and REM sleep.

-

Sleep efficiency (total sleep time / total recording time).

-

Sleep latency (time to the first episode of sustained sleep).

-

Number and duration of sleep/wake bouts.

-

Structure-Activity Relationship (SAR) and Pharmacokinetics

The 1,4-diazepane scaffold is a key structural feature of this class of orexin antagonists. The N,N-disubstitution pattern is crucial for potent dual receptor antagonism. The specific substituents on the benzyl and other positions of the diazepane ring influence the compound's potency, selectivity, and pharmacokinetic properties, such as CNS penetration and metabolic stability. The 4-bromo and 2-fluoro substitutions on the benzyl ring of the titular compound are critical for its observed high potency and favorable pharmacokinetic profile, including its ability to cross the blood-brain barrier.

Therapeutic Implications and Future Directions

The demonstration of sleep-promoting efficacy in preclinical models positions this compound and other DORAs as promising candidates for the treatment of insomnia. By targeting a key wake-promoting system, these compounds offer a more targeted approach to inducing sleep compared to older hypnotics that cause widespread neuronal inhibition.

Future research in this area will likely focus on:

-

Optimizing the pharmacokinetic and pharmacodynamic profiles of DORAs to achieve a rapid onset of action and a duration of effect that minimizes next-day residual sleepiness.

-

Investigating the potential of DORAs for treating other conditions where the orexin system is implicated, such as anxiety disorders and substance use disorders.

-

Further elucidating the long-term safety and efficacy of this class of compounds in clinical trials.

Conclusion

This compound exemplifies a modern approach to the rational design of sleep therapeutics. Its mechanism of action as a potent, CNS-penetrant dual orexin receptor antagonist is well-supported by a clear scientific rationale and preclinical evidence. By selectively dampening the wake-promoting signals of the orexin system, this compound and others in its class hold the potential to provide a more physiological approach to the management of insomnia. The continued exploration of the 1,4-diazepane scaffold will undoubtedly yield further insights into the pharmacology of the orexin system and contribute to the development of improved treatments for sleep disorders.

References

-

Whitman, D. B., Cox, C. D., Breslin, M. J., et al. (2009). Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats. ChemMedChem, 4(7), 1069-1074. [Link]

Sources

1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane biological activity

An In-depth Technical Guide on the Biological Activity of 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane

Foreword: Navigating the Known and the Unknown

To our fellow researchers, scientists, and drug development professionals, this technical guide addresses the biological activity of the specific molecule, this compound. A thorough investigation of the current scientific literature reveals a critical finding: there is a notable absence of published, peer-reviewed data specifically detailing the biological activities of this compound. It is primarily documented as a chemical intermediate in the synthesis of more complex molecules.

This guide, therefore, adopts a scientifically rigorous and transparent approach. Instead of speculating on unproven functions, we will ground our discussion in the well-established biological landscape of the broader 1,4-diazepane chemical family. By understanding the activities of structurally related compounds, we can establish a logical framework for the potential—though currently hypothetical—investigation of this compound. This document serves not as a summary of existing biological data for this specific molecule, but as a strategic guide for its future evaluation.

The 1,4-Diazepane Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms, is a cornerstone of many biologically active compounds.[1][2][3] Its structural flexibility allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological effects. Derivatives of this scaffold have been successfully developed into drugs and are the subject of ongoing research for numerous therapeutic applications.

The broad spectrum of activities associated with 1,4-diazepane derivatives includes:

-

Central Nervous System (CNS) Effects: Many derivatives, particularly the well-known benzodiazepines, exhibit anxiolytic (anti-anxiety), anticonvulsant, sedative, and hypnotic properties. These effects are often mediated through the enhancement of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.

-

Antimicrobial and Antifungal Activity: Certain 1,4-diazepane derivatives have shown promise as antibacterial and antifungal agents, offering potential new avenues for combating infectious diseases.[1][3]

-

Anticancer Properties: The diazepine structure is also found in compounds with cytotoxic activity against various cancer cell lines.[1][4] For instance, some pyrrolo[2,1-c][1][5]benzodiazepines (PBDs) are known to bind to the minor groove of DNA, leading to antitumor effects.

-

Other Therapeutic Areas: Research has also explored their use as anthelmintics, anti-inflammatory agents, and antagonists for specific receptors like cholecystokinin.[1][3]

The extensive and varied biological activities of this chemical class underscore the potential for new, uncharacterized derivatives like this compound to possess significant pharmacological properties.

Structurally Related Compounds and Their Activities

While data on the target molecule is unavailable, examining the biological effects of compounds with similar structural motifs can provide valuable insights. The molecule possesses a 1,4-diazepane core, substituted with a 4-bromo-2-fluorobenzyl group. Each of these components can contribute to its overall potential for biological interaction.

| Structural Component | Known Associated Biological Activities | Potential Contribution |

| 1,4-Diazepane Core | Anxiolytic, anticonvulsant, sedative, antimicrobial, anticancer[1][2][3] | Provides the foundational scaffold for interaction with various biological targets. |

| Benzyl Group | Common substituent in many CNS-active drugs. | Influences lipophilicity, which can affect blood-brain barrier penetration and overall pharmacokinetics. |

| Fluorine Substitution | Can enhance metabolic stability, binding affinity, and membrane permeability. | The 2-fluoro substitution may alter the electronic properties and conformation of the benzyl ring, potentially influencing target binding. |

| Bromine Substitution | Can increase potency and introduce specific interactions (e.g., halogen bonding) with target proteins. | The 4-bromo substitution can significantly impact the molecule's electronic distribution and could be a key point of interaction with a biological receptor. |

Given these features, a logical starting point for investigating this compound would be to screen for CNS, anticancer, and antimicrobial activities.

A Proposed Workflow for Biological Characterization

For any novel compound, a systematic approach to identifying its biological activity is crucial. The following section outlines a hypothetical, yet standard, workflow for the initial biological evaluation of this compound.

General Synthesis Route

The synthesis of substituted 1,4-diazepanes can be achieved through various methods. A common approach involves the cyclization of appropriate precursors. While specific synthesis details for the target molecule are not widely published, a general synthetic strategy is illustrated below. This often involves the reaction of a diamine with a suitable electrophile, followed by the introduction of the benzyl group.

Caption: Generalized N-alkylation synthesis pathway.

Proposed Initial Screening Cascade

A tiered screening approach is efficient for identifying the primary biological activity of a new chemical entity.

Caption: A hypothetical screening cascade for the compound.

Example Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a standard method for assessing the cytotoxic (cell-killing) potential of a compound against a panel of human cancer cell lines.

Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).[4]

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

This compound, dissolved in DMSO to create a stock solution.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

96-well microplates.

-

Multichannel pipette and plate reader.

Procedure:

-

Cell Seeding:

-

Harvest and count the desired cancer cells.

-

Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium.

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium from the DMSO stock. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

-

Remove the old medium from the plates and add 100 µL of the medium containing the various concentrations of the compound to the appropriate wells. Include wells with medium only (blank) and medium with DMSO (vehicle control).

-

Incubate the plates for an additional 48-72 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plates for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

-

Conclusion and Future Directions

While this compound remains an uncharacterized molecule in terms of its biological activity, its chemical structure places it within a class of compounds of significant interest to medicinal chemistry. The 1,4-diazepane scaffold is a proven source of diverse and potent biological activities. The specific substitutions on the target molecule—a bromo- and fluoro-substituted benzyl group—suggest that it is rationally designed for potential biological interactions.

The absence of data should be viewed not as a dead end, but as an opportunity. The workflows and contextual information provided in this guide offer a clear path forward for any research group interested in exploring the therapeutic potential of this and related compounds. A systematic investigation, beginning with broad in vitro screening and progressing to more focused mechanistic studies, is warranted to unlock the potential held within this molecule.

References

-

Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. [Link]

-

Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. [Link]

-

Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar. [Link]

-

Patel, K. D., et al. (2017). Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Singh, S., et al. (2014). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. Trade Science Inc. [Link]

-

Li, J., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. [Link]

-

Al-Abdullah, E. S., et al. (2020). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1][5]diazepines, and Their Cytotoxic Activity. Molecules. [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. | Semantic Scholar [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. jyoungpharm.org [jyoungpharm.org]

Whitepaper: A Strategic Guide to Unveiling the Therapeutic Targets of 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane

Authored For: Drug Discovery and Development Professionals From: Senior Application Scientist, Advanced Therapeutics Division

Abstract

The 1,4-diazepane scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically successful drugs.[1][2] Its unique seven-membered ring geometry provides a versatile framework for developing ligands that can interact with a wide array of biological targets with high affinity and selectivity.[1] Compounds based on this core have demonstrated a vast range of biological activities, including antipsychotic, anxiolytic, anticonvulsant, anticancer, and antimicrobial effects.[3] This guide focuses on a specific, novel derivative, 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane, and outlines a comprehensive, multi-phase strategy for the systematic identification and validation of its potential therapeutic targets. We will delve into the rationale behind a hypothesis-driven yet unbiased screening approach, provide detailed experimental protocols for key assays, and explain how to build a robust data package to drive a successful drug discovery program.

Introduction: The Promise of a Privileged Scaffold

The journey of a small molecule from initial synthesis to a clinically approved therapeutic is fraught with challenges, the most critical of which is the definitive identification of its mechanism of action.[4] For a novel compound like this compound, understanding its precise molecular target(s) is paramount for optimizing efficacy and mitigating potential side effects.[5] The diazepine core is historically associated with central nervous system (CNS) targets, most famously the GABA-A receptor for benzodiazepines like diazepam.[6][7] However, the versatility of this scaffold has led to the development of inhibitors for enzymes and ligands for various G-protein coupled receptors (GPCRs).[8]

This document serves as an in-depth technical guide for researchers embarking on the target deconvolution of this compound. It is structured not as a rigid template, but as a logical, causality-driven workflow designed to maximize the probability of success by integrating unbiased discovery with hypothesis-driven validation.

Foundational Strategy: A Dual-Pronged Approach to Target Identification

To comprehensively explore the therapeutic potential of this compound, we propose a two-pronged strategy that combines unbiased, discovery-oriented techniques with focused, hypothesis-driven screening. This ensures that while we investigate the most probable target classes based on the scaffold's history, we remain open to discovering novel, unexpected mechanisms of action.

Target identification is a critical stage in drug discovery, enabling researchers to understand the mode of action of enigmatic compounds.[5] The two primary methodologies are affinity-based pull-down and label-free approaches.[5][9]

3.1.1 Protocol: Radioligand Binding Assay (Primary Screen)

This assay directly measures the interaction between a compound and a receptor. [10]It remains the gold standard for quantifying binding affinity. [10] Objective: To determine if this compound displaces a known radiolabeled ligand from a specific GPCR target.

Methodology:

-

Preparation: Use commercially available membrane preparations from cells overexpressing the target GPCR (e.g., from Eurofins Discovery or Creative Biogene). [10][11]2. Reaction Setup (96-well plate):

-

To each well, add 50 µL of assay buffer.

-

Add 25 µL of the radioligand (e.g., ³H-dopamine for dopamine receptors) at a concentration near its Kd.

-

Add 25 µL of this compound at various concentrations (e.g., 10 µM down to 10 pM). For control wells, add buffer (total binding) or a known saturating unlabeled ligand (non-specific binding).

-

Add 100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Detection: Wash the filters, dry them, and add scintillation cocktail. Count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding inhibited by the test compound at each concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which can be converted to a Ki (inhibition constant).

3.1.2 Protocol: cAMP Functional Assay (Secondary Screen)

This assay determines if a compound that binds to a Gs or Gi-coupled receptor subsequently activates or inhibits the production of the second messenger cyclic AMP (cAMP). [11][12] Objective: To measure the effect of the compound on adenylyl cyclase activity.

Methodology:

-

Cell Plating: Plate cells expressing the target Gs or Gi-coupled GPCR in a 384-well plate and incubate overnight.

-

Compound Addition:

-

For agonist mode: Add the compound across a range of concentrations.

-

For antagonist mode: First add the compound, then stimulate the cells with a known agonist at its EC₈₀ concentration.

-

-

Incubation: Incubate for 30 minutes at room temperature.

-

Lysis and Detection: Lyse the cells and detect cAMP levels using a competitive immunoassay kit based on HTRF (Homogeneous Time-Resolved Fluorescence) or similar technology.

-

Data Analysis: Plot the response against the compound concentration. For agonists, determine the EC₅₀ (concentration for 50% maximal effect). For antagonists, determine the IC₅₀ (concentration for 50% inhibition of the agonist response).

Ion Channel Screening Cascade

The strategy for ion channels is to first identify modulators using a high-throughput flux assay and then confirm the mechanism and potency using gold-standard electrophysiology.

3.2.1 Protocol: Thallium Flux Assay for Potassium Channels (Primary Screen)

This is a high-throughput, cell-based fluorescence assay for measuring potassium channel activity. [13]It uses thallium (Tl⁺) as a surrogate for potassium (K⁺) and a dye that fluoresces upon binding Tl⁺ inside the cell. [13] Objective: To identify compounds that inhibit or activate potassium channels by measuring changes in Tl⁺ influx.

Methodology (based on the FluxOR™ system):

-

Cell Preparation: Use a cell line stably expressing the potassium channel of interest. Plate the cells in a 384-well plate.

-

Dye Loading: Load the cells with the FluxOR™ dye.

-

Compound Addition: Add this compound at various concentrations.

-

Stimulation & Detection: Add a stimulus buffer containing Tl⁺ to activate the channels. Immediately measure the fluorescence signal over time using a fluorescence plate reader.

-

Data Analysis: The rate of fluorescence increase is proportional to the ion channel activity. [13] * Inhibitors: Will show a decreased rate of fluorescence increase compared to the control.

-

Activators: Will show an increased rate of fluorescence increase.

-

Calculate IC₅₀ or EC₅₀ values from dose-response curves.

-

3.2.2 Protocol: Automated Patch-Clamp Electrophysiology (Secondary Screen)

This is the gold standard for characterizing ion channel modulators, providing direct measurement of ion flow across the cell membrane. [14] Objective: To precisely quantify the effect of the compound on channel currents, kinetics, and voltage-dependence.

Methodology:

-

Cell Preparation: Use cells expressing the target ion channel on an automated patch-clamp platform (e.g., Sophion QPatch or Nanion SyncroPatch).

-

Seal Formation: The system automatically establishes a high-resistance (giga-ohm) seal between a single cell and the recording electrode.

-

Baseline Recording: Record baseline channel activity by applying a specific voltage protocol.

-

Compound Application: Perfuse the compound onto the cell at increasing concentrations.

-

Data Acquisition: Record the changes in the ionic current at each concentration.

-

Data Analysis: Measure parameters such as peak current amplitude, activation and inactivation kinetics. Plot the percentage of current inhibition or activation against compound concentration to determine a precise IC₅₀ or EC₅₀.

Critical Step: Target Engagement in a Cellular Context

Identifying a hit in a biochemical or over-expression assay is a crucial first step, but it is not sufficient. It is imperative to confirm that the compound engages its intended target within a living cell. [15]This step links biochemical potency to cellular activity and provides confidence in the mechanism of action. [16]

| Technique | Principle | Advantages | Considerations |

|---|---|---|---|

| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes a protein, increasing its melting temperature. | Label-free; confirms intracellular binding. | Not easily high-throughput; requires specific antibodies or mass spectrometry. |

| NanoBRET™ Target Engagement Assay | Measures compound binding in live cells using Bioluminescence Resonance Energy Transfer (BRET). | Real-time kinetics in live cells; high-throughput. | Requires genetic engineering of the target protein with a NanoLuc® luciferase tag. |

| Chemoproteomics | Uses chemical probes and mass spectrometry to map on- and off-target interactions in cells. [15]| Provides a global view of selectivity; can identify off-targets. [16]| Technically complex; can be resource-intensive. |

Conclusion and Future Directions

The 1,4-diazepane scaffold represents a fertile ground for the discovery of novel therapeutics. For the compound this compound, a systematic and logically staged approach to target identification is essential. By combining broad, unbiased discovery methods with focused, hypothesis-driven screening against high-probability target families like GPCRs and ion channels, researchers can efficiently and robustly identify and validate its molecular targets. The subsequent confirmation of target engagement in a cellular context provides the mechanistic confidence required to progress a compound from a promising hit to a viable clinical candidate. The successful deconvolution of its targets will pave the way for lead optimization and in vivo studies to fully realize its therapeutic potential. [17][18]

References

- Recent progress in assays for GPCR drug discovery. (n.d.). Google Scholar.

- Ion Channel Assays | Reaction Biology. (n.d.). Reaction Biology.

- Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). PubMed Central.

- (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. (n.d.). ResearchGate.

- Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024, September 6). Technology Networks.

- Target identification and mechanism of action in chemical biology and drug discovery. (n.d.). National Institutes of Health.

- Target Identification and Validation (Small Molecules). (n.d.). University College London.

- Advances in G Protein-Coupled Receptor High-throughput Screening - PMC. (n.d.). National Institutes of Health.

- Cell-Based Ion Channel Assays. (n.d.). Thermo Fisher Scientific - RU.

- Cell-Based Ion Channel Assays. (n.d.). Thermo Fisher Scientific - ES.

- Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors - PMC. (n.d.). PubMed Central.

- Ion Channel Screening - Assay Guidance Manual. (2012, October 1). NCBI.

- Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. (n.d.). ACS Publications.

- Cell-based potassium ion channel screening using the FluxOR assay. (n.d.). PubMed.

- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Bentham Science.

- Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. (n.d.). PubMed.

- GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery.

- GPCR Screening & Profiling with Binding Assays. (n.d.). Creative Biogene.

- 1,3-Diazepine: A privileged scaffold in medicinal chemistry. (2021, March 1). PubMed.

- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). PubMed.

- 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (n.d.). Google Scholar.

- 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. (n.d.). PubMed.

- Determining target engagement in living systems - PMC. (n.d.). PubMed Central.

- A Practical Guide to Target Engagement Assays. (2025, December 8). Selvita.

- Benzo- and thienobenzo- diazepines: multi-target drugs for CNS disorders. (n.d.). PubMed.

- 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES | TSI Journals. (n.d.). TSI Journals.

- Target engagement approaches for pharmacological evaluation in animal models. (n.d.). Chemical Communications (RSC Publishing).

-

A concise synthesis of 1,4-dihydro-d[9][17]iazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity. (2010, March 1). PubMed. Retrieved January 17, 2026, from

- Redefining target engagement with new strategies in drug discovery. (2025, November 13). News-Medical.Net.

Sources

- 1. Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzo- and thienobenzo- diazepines: multi-target drugs for CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tsijournals.com [tsijournals.com]

- 8. 1,3-Diazepine: A privileged scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]

- 11. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 13. Cell-based potassium ion channel screening using the FluxOR assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. reactionbiology.com [reactionbiology.com]

- 15. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. selvita.com [selvita.com]

- 17. journals.physiology.org [journals.physiology.org]

- 18. Target engagement approaches for pharmacological evaluation in animal models - Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Synthesis, Characterization, and Potential Pharmacological Evaluation of 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane

Abstract

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide outlines a comprehensive roadmap for the discovery and preclinical evaluation of a novel derivative, 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane. While this specific molecule is not extensively documented in current scientific literature, its structural motifs—a diazepane ring, a bromophenyl group, and a fluorobenzyl moiety—suggest a strong potential for therapeutic relevance, possibly in areas such as oncology, neuropharmacology, or as an antimicrobial agent. This document provides a detailed, step-by-step framework for its de novo synthesis, rigorous structural elucidation, and initial pharmacological profiling. The methodologies are grounded in established chemical principles and supported by authoritative references, offering a self-validating system for researchers and drug development professionals.

Introduction and Rationale

The seven-membered 1,4-diazepane ring system is a cornerstone of numerous therapeutic agents due to its conformational flexibility, which allows for optimal interaction with a variety of biological targets.[1][2] Derivatives of this scaffold have demonstrated a wide spectrum of activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer properties.[1] The introduction of a substituted benzyl group onto the diazepane nitrogen can significantly influence the compound's pharmacokinetic and pharmacodynamic profile.

The selection of the 4-bromo-2-fluorobenzyl substituent in our target molecule is deliberate. The bromine atom provides a handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, enabling the creation of a diverse library of analogues.[3] Furthermore, the presence of a fluorine atom can enhance metabolic stability and binding affinity to target proteins. This guide, therefore, presents a logical and scientifically rigorous pathway for the synthesis and evaluation of this compound as a promising new chemical entity.

Proposed Synthetic Strategy

The synthesis of this compound can be efficiently achieved via a two-step process involving the protection of one of the amine groups of 1,4-diazepane, followed by N-alkylation with 4-bromo-2-fluorobenzyl bromide, and subsequent deprotection. This strategy ensures regioselective alkylation and minimizes the formation of undesired bis-alkylated products.

Step 1: Mono-Boc Protection of 1,4-Diazepane

To control the reactivity of the two nitrogen atoms in 1,4-diazepane, a common and effective strategy is the introduction of a tert-butoxycarbonyl (Boc) protecting group. This reaction is typically carried out under basic conditions to deprotonate one of the secondary amines, facilitating its reaction with di-tert-butyl dicarbonate (Boc)₂O.

Experimental Protocol:

-

To a solution of 1,4-diazepane (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.1 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.0 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield tert-butyl 1,4-diazepane-1-carboxylate.

Step 2: N-Alkylation with 4-Bromo-2-fluorobenzyl Bromide

The second step involves the nucleophilic substitution of 4-bromo-2-fluorobenzyl bromide with the remaining free secondary amine of the mono-Boc-protected 1,4-diazepane. A mild base is used to scavenge the hydrobromic acid generated during the reaction.

Experimental Protocol:

-

To a solution of tert-butyl 1,4-diazepane-1-carboxylate (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq) and 4-bromo-2-fluorobenzyl bromide (1.1 eq).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude tert-butyl 4-(4-bromo-2-fluorobenzyl)-1,4-diazepane-1-carboxylate.

Step 3: Deprotection of the Boc Group

The final step is the removal of the Boc protecting group under acidic conditions to yield the target compound, this compound.

Experimental Protocol:

-

Dissolve the crude product from the previous step in a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v).

-

Stir the mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed three-step synthesis of this compound.

Structural Elucidation and Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and spectrometric techniques should be employed.

Spectroscopic and Spectrometric Analysis

| Technique | Purpose | Expected Observations |

| ¹H NMR | To determine the proton environment and connectivity. | Signals corresponding to the aromatic protons of the benzyl group, the methylene protons of the benzyl and diazepane rings, and the N-H proton of the diazepane ring. |

| ¹³C NMR | To identify the number and type of carbon atoms. | Resonances for the aromatic carbons, the benzylic carbon, and the carbons of the diazepane ring. |

| ¹⁹F NMR | To confirm the presence and environment of the fluorine atom. | A singlet or doublet (due to coupling with adjacent protons) in the expected chemical shift range for an aryl fluoride. |

| FT-IR | To identify key functional groups. | Characteristic absorption bands for N-H stretching, C-H stretching (aliphatic and aromatic), and C-Br stretching. |

| Mass Spectrometry (HRMS) | To determine the exact mass and confirm the molecular formula. | A molecular ion peak corresponding to the calculated exact mass of C₁₂H₁₆BrFN₂. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br) should be observed. |

| Elemental Analysis | To determine the percentage composition of C, H, and N. | The experimentally determined percentages should be within ±0.4% of the calculated values for the molecular formula C₁₂H₁₆BrFN₂. |

Purity Assessment

High-Performance Liquid Chromatography (HPLC) should be used to determine the purity of the final compound. A purity of ≥95% is generally required for subsequent biological testing.

Proposed Pharmacological Evaluation

Given the diverse biological activities of diazepane derivatives, a tiered screening approach is recommended to explore the therapeutic potential of this compound.

In Vitro Screening

Initial screening should focus on a panel of assays targeting areas where diazepane derivatives have shown promise.

-

Anticancer Activity: The compound should be screened against a panel of human cancer cell lines (e.g., NCI-60) to assess its cytotoxic and antiproliferative effects.[4]

-

Antimicrobial Activity: The minimum inhibitory concentration (MIC) should be determined against a range of Gram-positive and Gram-negative bacteria and fungal strains.[5]

-

Neurological Targets: Binding assays for dopamine and serotonin receptors, as well as GABA-A receptors, could reveal potential applications in treating neurological and psychiatric disorders.[6]

-

Enzyme Inhibition Assays: Screening against kinases, proteases, or other enzymes implicated in disease could uncover novel mechanisms of action.

Diagram of a Potential Signaling Pathway for Investigation (Hypothetical):

Caption: Hypothetical inhibition of a cancer cell signaling pathway.

In Vivo Studies

If promising activity is observed in vitro, subsequent in vivo studies in appropriate animal models would be warranted to evaluate efficacy, pharmacokinetics (ADME), and preliminary toxicity.

Conclusion

This technical guide provides a comprehensive and actionable framework for the synthesis, characterization, and preliminary pharmacological evaluation of the novel compound this compound. By following the detailed protocols and rationale presented, researchers can efficiently advance this molecule from a conceptual design to a well-characterized lead compound with the potential for further development. The modular nature of the synthetic route also allows for the future generation of a diverse chemical library to establish structure-activity relationships and optimize for desired therapeutic properties.

References

-

Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents. (URL: [Link])

-

Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. (URL: [Link])

-

Synthesis and characterization of some 1,4-diazepines derivatives. (URL: [Link])

-

Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. (URL: [Link])

-

Synthesis and characterization of new 1,2-diazepine derivative. (URL: [Link])

-

Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (URL: [Link])

-

1-(4-Bromobenzyl)-1,4-diazepane | C12H17BrN2 | CID 2794807 - PubChem. (URL: [Link])

-

1-(4-Bromophenylsulfonyl)-[5][6]diazepane | C11H15BrN2O2S | CID 16637150 - PubChem. (URL: [Link])

-

1-(3-Fluorobenzyl)-1,4-diazepane dihydrochloride | C12H19Cl2FN2 | CID 46735978 - PubChem. (URL: [Link])

-

1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (URL: [Link])

-

1-(4-bromo-2-pyridinyl)-1,4-diazepane | C10H14BrN3 | CID 128841720 - PubChem. (URL: [Link])

-

Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. (URL: [Link])

-

An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][5][6]diazepines, and Their Cytotoxic Activity. (URL: [Link])